5-chloro-1H-Indole-2-ethanol
Overview
Description
5-chloro-1H-Indole-2-ethanol is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-Indole-2-ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindole, which can be obtained through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Ethanol Group Introduction: The introduction of the ethanol group at the 2-position can be achieved through a Grignard reaction. This involves the reaction of 5-chloroindole with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-Indole-2-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 5-chloro-1H-Indole-2-ethanolamine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 5-chloro-1H-Indole-2-carboxylic acid.
Reduction: 5-chloro-1H-Indole-2-ethanolamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1H-Indole-2-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1H-Indole-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indole ring.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-Indole-3-ethanol: Similar structure but with the ethanol group at the 3-position.
5-bromo-1H-Indole-2-ethanol: Similar structure but with a bromine atom instead of chlorine.
1H-Indole-2-ethanol: Lacks the chlorine atom at the 5-position.
Uniqueness
5-chloro-1H-Indole-2-ethanol is unique due to the presence of both the chlorine atom and the ethanol group, which confer distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the ethanol group can undergo oxidation and reduction, making the compound versatile for synthetic and research applications.
Properties
IUPAC Name |
2-(5-chloro-1H-indol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNEWMIRMUSOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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